molecular formula C18H21NO3 B8785558 Acetic acid, 2-[(2-hydroxy-1,2-diphenylethyl)amino]-, ethyl ester

Acetic acid, 2-[(2-hydroxy-1,2-diphenylethyl)amino]-, ethyl ester

Cat. No. B8785558
M. Wt: 299.4 g/mol
InChI Key: LEAUHTMORLZYBA-UHFFFAOYSA-N
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Patent
US05171753

Procedure details

A stirred mixture of trans-stilbene oxide (6.48 g, 0.033 mol), and glycine ethyl ester (6.15 g, 0.0598 mol) was heated at 120° for 22 hours. The mixture was triturated with ether and filtered to remove some insoluble materials. The filtrate was concentrated to yield 6.83 g (69.1%) of oil which solidified into a waxy solid upon cooling. The compound was purified and characterized as the hydrochloride salt, mp 185°-187° C. (absolute ethanolisopropyl ether) [reported mp 167°, Can. J. Chem. 45, 2865 (1967)].
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Yield
69.1%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C@H:7]2[O:9][C@@H:8]2[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:5][CH:6]=1.[CH2:16]([O:18][C:19](=[O:22])[CH2:20][NH2:21])[CH3:17]>>[CH2:16]([O:18][C:19](=[O:22])[CH2:20][NH:21][CH:7]([C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[CH:8]([OH:9])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH3:17]

Inputs

Step One
Name
Quantity
6.48 g
Type
reactant
Smiles
C=1C=CC(=CC1)[C@@H]2[C@H](O2)C=3C=CC=CC3
Name
Quantity
6.15 g
Type
reactant
Smiles
C(C)OC(CN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 120° for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The mixture was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove some insoluble materials
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC(C(C1=CC=CC=C1)O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.83 g
YIELD: PERCENTYIELD 69.1%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05171753

Procedure details

A stirred mixture of trans-stilbene oxide (6.48 g, 0.033 mol), and glycine ethyl ester (6.15 g, 0.0598 mol) was heated at 120° for 22 hours. The mixture was triturated with ether and filtered to remove some insoluble materials. The filtrate was concentrated to yield 6.83 g (69.1%) of oil which solidified into a waxy solid upon cooling. The compound was purified and characterized as the hydrochloride salt, mp 185°-187° C. (absolute ethanolisopropyl ether) [reported mp 167°, Can. J. Chem. 45, 2865 (1967)].
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Yield
69.1%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C@H:7]2[O:9][C@@H:8]2[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:5][CH:6]=1.[CH2:16]([O:18][C:19](=[O:22])[CH2:20][NH2:21])[CH3:17]>>[CH2:16]([O:18][C:19](=[O:22])[CH2:20][NH:21][CH:7]([C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[CH:8]([OH:9])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH3:17]

Inputs

Step One
Name
Quantity
6.48 g
Type
reactant
Smiles
C=1C=CC(=CC1)[C@@H]2[C@H](O2)C=3C=CC=CC3
Name
Quantity
6.15 g
Type
reactant
Smiles
C(C)OC(CN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 120° for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The mixture was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove some insoluble materials
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC(C(C1=CC=CC=C1)O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.83 g
YIELD: PERCENTYIELD 69.1%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05171753

Procedure details

A stirred mixture of trans-stilbene oxide (6.48 g, 0.033 mol), and glycine ethyl ester (6.15 g, 0.0598 mol) was heated at 120° for 22 hours. The mixture was triturated with ether and filtered to remove some insoluble materials. The filtrate was concentrated to yield 6.83 g (69.1%) of oil which solidified into a waxy solid upon cooling. The compound was purified and characterized as the hydrochloride salt, mp 185°-187° C. (absolute ethanolisopropyl ether) [reported mp 167°, Can. J. Chem. 45, 2865 (1967)].
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Yield
69.1%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C@H:7]2[O:9][C@@H:8]2[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:5][CH:6]=1.[CH2:16]([O:18][C:19](=[O:22])[CH2:20][NH2:21])[CH3:17]>>[CH2:16]([O:18][C:19](=[O:22])[CH2:20][NH:21][CH:7]([C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[CH:8]([OH:9])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH3:17]

Inputs

Step One
Name
Quantity
6.48 g
Type
reactant
Smiles
C=1C=CC(=CC1)[C@@H]2[C@H](O2)C=3C=CC=CC3
Name
Quantity
6.15 g
Type
reactant
Smiles
C(C)OC(CN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 120° for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The mixture was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove some insoluble materials
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC(C(C1=CC=CC=C1)O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.83 g
YIELD: PERCENTYIELD 69.1%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.